Cas no 53718-27-7 (1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-)

53718-27-7 structure
Product name:1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-
1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl-
- 6-(tert-butyl)-1,1,3,3-tetramethylindan-5-ol
- 6-tert-butyl-1,1,3,3-tetramethyl-2H-inden-5-ol
- 6-tert-butyl-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol
- NS00032821
- 53718-27-7
- SCHEMBL11160785
- EINECS 258-716-6
- 5-hydroxy-6-tert.-butyl-1,1,3,3-tetramethyl indane
- DTXSID40201973
- PMNVVCYFXVWMON-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C17H26O/c1-15(2,3)13-8-11-12(9-14(13)18)17(6,7)10-16(11,4)5/h8-9,18H,10H2,1-7H3
- InChI Key: PMNVVCYFXVWMON-UHFFFAOYSA-N
- SMILES: CC1(CC(C2=CC(=C(C=C21)C(C)(C)C)O)(C)C)C
Computed Properties
- Exact Mass: 246.19848
- Monoisotopic Mass: 246.198365
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 0.945
- Boiling Point: 312.1°Cat760mmHg
- Flash Point: 140.5°C
- Refractive Index: 1.505
- PSA: 20.23
1H-Inden-5-ol,6-(1,1-dimethylethyl)-2,3-dihydro-1,1,3,3-tetramethyl- Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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